molecular formula C21H23Cl2NO6 B584078 Clevidipine-d5 CAS No. 1346602-00-3

Clevidipine-d5

Cat. No.: B584078
CAS No.: 1346602-00-3
M. Wt: 461.347
InChI Key: KPBZROQVTHLCDU-RPIBLTHZSA-N
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Description

Clevidipine-d5 is a deuterated form of clevidipine, a third-generation ultra-short-acting dihydropyridine calcium channel blocker. It is primarily used for the rapid reduction of blood pressure in situations where oral antihypertensive therapy is not feasible or desirable. This compound is structurally similar to clevidipine but contains five deuterium atoms, which can be useful in pharmacokinetic studies to differentiate it from the non-deuterated form .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of clevidipine-d5 involves the incorporation of deuterium atoms into the clevidipine molecule This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis processThe reaction conditions typically involve the use of catalysts, controlled temperatures, and specific solvents to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, as well as advanced purification techniques to ensure the final product meets the required specifications. The production process is designed to be efficient and cost-effective, with a focus on minimizing waste and maximizing yield .

Chemical Reactions Analysis

Types of Reactions

Clevidipine-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, reduced dihydropyridine derivatives, and substituted this compound analogs .

Scientific Research Applications

Clevidipine-d5 has several scientific research applications, including:

    Pharmacokinetic Studies: The deuterium atoms in this compound allow researchers to track its metabolism and distribution in the body more accurately.

    Drug Development: this compound is used in the development of new antihypertensive drugs and to study the effects of deuterium substitution on drug efficacy and safety.

    Biological Research: this compound is used to investigate the mechanisms of calcium channel blockers and their effects on vascular smooth muscle cells.

    Medical Research: This compound is studied for its potential use in treating acute hypertension and other cardiovascular conditions .

Mechanism of Action

Clevidipine-d5 works by selectively inhibiting L-type calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of calcium ions, leading to the relaxation of the smooth muscle cells and subsequent vasodilation. The reduction in systemic vascular resistance results in a decrease in blood pressure. The deuterium atoms in this compound do not significantly alter its mechanism of action compared to the non-deuterated form .

Comparison with Similar Compounds

Clevidipine-d5 is similar to other dihydropyridine calcium channel blockers, such as:

This compound’s uniqueness lies in its ultra-short half-life and rapid metabolism by esterases, making it suitable for acute settings where rapid blood pressure control is needed .

Properties

IUPAC Name

3-O-methyl 5-O-(3,3,4,4,4-pentadeuteriobutanoyloxymethyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Cl2NO6/c1-5-7-15(25)29-10-30-21(27)17-12(3)24-11(2)16(20(26)28-4)18(17)13-8-6-9-14(22)19(13)23/h6,8-9,18,24H,5,7,10H2,1-4H3/i1D3,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBZROQVTHLCDU-RPIBLTHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CC(=O)OCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred mixture of 1,4-dihydro-2,6-dimethyl-4-(2',3'-dichorophenyl)-5-carboxymethyl-3-pyridinecarboxylic acid (2.62 g, 7.35 mmol) and sodium bicarbonate (1.26 g, 15 mmol) in DMF (130 ml) under nitrogen atmosphere was added chloromethyl butyrate (1.53 g, 11.21 mmol). The reaction mixture was heated at 80° C. for 24 h. Workup by filtration followed by evaporation of solvent. The crude residue was chromatographed on silica gel with 45% ethyl acetate in isooctane. Recrystallization from diisopropylether gave colorless crystals (2.20 g, 66%), mp. 136.2°-138.5° C. 1H-NMR (CDCl3): 7.30-7.03 (m, 3H); 5.89 (s, 1H); 5.74 (d, J=5.5 Hz, 1H); 5.70 (d, J=5.5 Hz, 1H); 5.46 (s, 1 H); 3.60 (s, 3H); 2.33 (m, 8H); 1.65-1.55 (m, 2H); 0.90 (t, J=7.4 Hz, 3H).13C-NMR (CDCl3): 172.25; 167.61; 165.80; 147.43; 146.59; 143.82; 132.89; 131.11; 129.82; 128.30; 126.95; 103.97; 101.99; 78.63; 50.92; 38.49; 35.79; 19.91; 19.30; 18.01; 13.50.
Name
1,4-dihydro-2,6-dimethyl-4-(2',3'-dichorophenyl)-5-carboxymethyl-3-pyridinecarboxylic acid
Quantity
2.62 g
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step Two
Yield
66%

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